2-tert-Butoxyethanol

Description

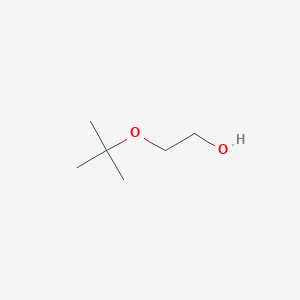

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXTDLGTWNUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63663-09-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073384 | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-85-0 | |

| Record name | Ethylene glycol mono-tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-tert-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butoxyethanol: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-tert-butoxyethanol, a key solvent and intermediate in various industrial and research applications. This document details its physicochemical characteristics, outlines established synthesis methodologies with experimental protocols, and provides spectroscopic data for characterization.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is a colorless liquid with a characteristic ether-like odor. Its unique combination of a hydrophilic hydroxyl group and a bulky, hydrophobic tert-butyl group imparts useful properties as a solvent and intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethanol | [1] |

| CAS Number | 7580-85-0 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 47.3 ± 7.7 °C | |

| Solubility | Miscible with organic solvents and partially soluble in water. | [2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent: the acid-catalyzed reaction of ethylene glycol with isobutylene (B52900) and the Williamson ether synthesis.

Reaction of Ethylene Glycol with Isobutylene

This industrial method involves the direct addition of ethylene glycol to isobutylene under acidic catalysis. The reaction proceeds via the formation of a tert-butyl cation, which is then attacked by the hydroxyl group of ethylene glycol.

References

"synthesis of 2-tert-Butoxyethanol via butanol etherification"

An In-depth Technical Guide to the Synthesis of 2-tert-Butoxyethanol

Introduction

This compound, also known as ethylene (B1197577) glycol mono-tert-butyl ether (ETB), is a versatile organic solvent with applications in the formulation of coatings, particularly water-dispersed paints, and as a chemical intermediate. Its molecular structure, featuring a polar hydroxyl group and a non-polar tert-butyl group, imparts useful surfactant-like properties. While the user's query specifies "synthesis via butanol etherification," it is crucial to clarify that the synthesis of this compound specifically involves the reaction of tert-butanol (B103910) or its isomer, isobutylene, rather than other butanol isomers like n-butanol. The reaction of n-butanol with ethylene oxide yields 2-butoxyethanol, a distinct and more common industrial solvent.[1][2]

This technical guide details the primary synthetic pathways to this compound, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development and chemical manufacturing.

This route involves the direct reaction of tert-butanol with ethylene oxide. The process is typically base-catalyzed, where the catalyst activates the alcohol to facilitate a nucleophilic attack on the ethylene oxide ring. A notable advantage of this method is the potential for high yield and purity.[3]

Reaction Mechanism: Base-Catalyzed Ethoxylation

The reaction proceeds via the deprotonation of tert-butanol by a base catalyst, forming a tert-butoxide anion. This potent nucleophile then attacks one of the electrophilic carbons of the ethylene oxide ring, causing the ring to open and form a 2-tert-butoxyethoxide intermediate. Subsequent protonation, typically from another alcohol molecule or during workup, yields the final this compound product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-tert-Butoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butoxyethanol, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is an organic compound belonging to the glycol ether family. Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a bulky, hydrophobic tert-butyl group, imparts valuable properties as a solvent and chemical intermediate. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its synthesis and analytical workflows. This document is intended to serve as a technical resource for professionals in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound (CAS No: 7580-85-0) are summarized in the table below. These properties are crucial for designing and executing experiments, as well as for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Slight ether-like | [2] |

| Density | 0.898 g/cm³ | [3] |

| Boiling Point | 144 °C | [3] |

| Melting Point | 47.3 °C | [3] |

| Flash Point | 47.3 °C | [4] |

| Vapor Pressure | 1.03 hPa at 25 °C | [2] |

| Water Solubility | 100 g/L at 25 °C | [2] |

| Log Kₒw (Octanol/Water Partition Coefficient) | 0.36 | [2] |

| Refractive Index | 1.417 | [4] |

Chemical Synthesis

This compound is typically synthesized via the reaction of ethylene oxide with tert-butanol. The following diagram illustrates a generalized workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling point mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the small test tube containing the sample.[1]

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[1]

-

Record the temperature. For high accuracy, repeat the measurement.

Measurement of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Syringe

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water emerging from the capillary. Dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat step 3 and 4.

-

Calculate the density using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for determining the purity of volatile compounds and for quantitative analysis.

Apparatus and Conditions (General):

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).[4]

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

-

Carrier gas: Helium or Nitrogen.

-

Injector and detector temperatures: Typically 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

Data Acquisition: Record the chromatogram. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification.

-

Calibration: Inject the standard solutions to create a calibration curve of peak area versus concentration.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Caption: A generalized workflow for the analysis of this compound by Gas Chromatography.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong, broad peak around 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group.

-

Strong peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl groups.

-

A strong peak around 1100 cm⁻¹ due to the C-O stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The expected signals for this compound are:

-

A singlet at approximately 1.2 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group.

-

A triplet at approximately 3.5 ppm, integrating to 2H, for the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-).

-

A triplet at approximately 3.7 ppm, integrating to 2H, for the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The expected signals are:

-

A signal for the three equivalent methyl carbons of the tert-butyl group.

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methylene carbon adjacent to the ether oxygen.

-

A signal for the methylene carbon adjacent to the hydroxyl group.

Chemical Reactivity and Stability

-

Stability: this compound is a relatively stable compound under normal conditions.

-

Reactivity: The presence of a hydroxyl group allows it to undergo typical alcohol reactions, such as esterification and oxidation. The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids).

-

Hazardous Reactions: Like other ethers, this compound may form explosive peroxides upon prolonged exposure to air and light. It is important to test for the presence of peroxides before heating or distilling. It is incompatible with strong oxidizing agents.

-

Decomposition: When heated to decomposition, it may emit acrid smoke and irritating fumes.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It can cause skin and eye irritation. Users should wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

"2-tert-Butoxyethanol CAS number and molecular structure"

An In-depth Technical Guide to 2-tert-Butoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with diverse applications. This document outlines its fundamental chemical and physical properties, synthesis protocols, and potential applications, with a particular focus on its relevance to the scientific and drug development sectors.

Chemical Identity and Molecular Structure

This compound, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is an organic compound valued for its solvent properties.

-

IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]ethanol[3]

-

Synonyms: 2-(tert-Butoxy)ethan-1-ol, Ethylene glycol tert-butyl ether, t-Butyl cellosolve[2][4]

-

Canonical SMILES: CC(C)(C)OCCO[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Density | 0.9±0.1 g/cm³ | [1] |

| Boiling Point | 144.0±8.0 °C at 760 mmHg | [1] |

| Flash Point | 47.3±7.7 °C | [1] |

| Vapor Pressure | 2.1±0.6 mmHg at 25°C | [1] |

| Refractive Index | 1.417 | [1] |

| LogP | 0.43 | [1] |

Synthesis of this compound: An Experimental Protocol

The industrial synthesis of this compound is typically achieved through the reaction of tert-butanol (B103910) with ethylene oxide. The following is a generalized experimental protocol for this synthesis.

Objective: To synthesize this compound from tert-butanol and ethylene oxide.

Materials:

-

tert-Butanol (CAS: 75-65-0)

-

Ethylene oxide (CAS: 75-21-8)

-

Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Reaction vessel with temperature and pressure control

-

Distillation apparatus

Methodology:

-

Catalyst Preparation: A solution of the basic catalyst in excess tert-butanol is prepared in the reaction vessel.

-

Reaction Initiation: Ethylene oxide is slowly introduced into the heated and pressurized reaction vessel containing the tert-butanol and catalyst solution. The reaction is exothermic and requires careful temperature control.

-

Reaction Progression: The mixture is stirred continuously under controlled temperature and pressure to ensure complete reaction. The progress of the reaction can be monitored by analyzing aliquots using gas chromatography (GC).

-

Catalyst Neutralization: Upon completion of the reaction, the basic catalyst is neutralized with an appropriate acid (e.g., sulfuric acid, phosphoric acid).

-

Purification: The resulting mixture is subjected to fractional distillation to separate the desired this compound from unreacted tert-butanol, catalyst residues, and any byproducts (such as diethylene glycol mono-tert-butyl ether).

-

Product Characterization: The purity of the final product is confirmed using analytical techniques such as GC, NMR, and IR spectroscopy.

Below is a diagram illustrating the synthesis pathway of this compound.

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

While this compound is widely utilized as a solvent in various industrial applications, its structural features also make it a molecule of interest in medicinal chemistry and drug development.

The presence of a sterically hindered tert-butoxy (B1229062) group adjacent to a primary alcohol functionality makes this compound a valuable building block in organic synthesis. This structural motif can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability.

In the context of drug discovery, hindered phenols, a class of compounds to which derivatives of this compound belong, have demonstrated significant antioxidant and anti-inflammatory properties. The tert-butyl group can provide steric hindrance around the phenolic hydroxyl group, enhancing its stability and tuning its reactivity. This makes this compound a potential starting material for the synthesis of novel therapeutic agents targeting diseases associated with oxidative stress and inflammation.

The general workflow for utilizing this compound in the development of new chemical entities is depicted in the diagram below.

Caption: General workflow for drug development using this compound.

Safety and Handling

As with all chemical compounds, proper safety precautions should be observed when handling this compound. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

"spectroscopic data for 2-tert-Butoxyethanol (NMR, IR, Mass Spec)"

Introduction

2-tert-Butoxyethanol, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is a valuable organic solvent and intermediate in various industrial applications. Its chemical structure, featuring both ether and alcohol functional groups, imparts unique solubility characteristics. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and safety assessment. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | t | 2H | -O-CH₂-CH₂-OH |

| 3.48 | t | 2H | -O-CH₂-CH₂-OH |

| 2.55 | s | 1H | -OH |

| 1.18 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 72.8 | -C(CH₃)₃ |

| 62.5 | -O-CH₂-CH₂-OH |

| 61.0 | -O-CH₂-CH₂-OH |

| 27.5 | -C(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3434 | Strong, Broad | O-H stretch (alcohol) |

| 2974-2871 | Strong | C-H stretch (alkane) |

| 1477-1365 | Medium | C-H bend (alkane) |

| 1131 | Strong | C-O stretch (ether and alcohol) |

Table 4: Mass Spectrometry (GC-MS) Data

Electron Ionization (EI-B) [1]

| m/z | Relative Intensity (%) |

| 59 | 100.0 |

| 57 | 85.9 |

| 41 | 37.1 |

| 103 | 33.3 |

| 29 | 22.5 |

Chemical Ionization (CI-B) [1]

| m/z | Relative Intensity (%) |

| 119 | 99.99 |

| 103 | 21.15 |

| 120 | 11.44 |

| 105 | 8.71 |

| 101 | 2.83 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any particulate matter.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of liquid this compound is placed directly onto the ATR crystal. The sample is then pressed with a built-in clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC): The this compound sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

Ionization:

-

Electron Ionization (EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺). This high energy often leads to extensive fragmentation of the molecular ion.

-

Chemical Ionization (CI): A reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source and ionized by the electron beam. These reagent gas ions then react with the analyte molecules in a softer ionization process, typically resulting in a protonated molecule ([M+H]⁺) with less fragmentation than EI.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-tert-Butoxyethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butoxyethanol, also known as tert-butyl cellosolve or ethylene (B1197577) glycol mono-tert-butyl ether, is a glycol ether that finds application as a solvent in various industrial and chemical processes. Its molecular structure, featuring both a polar hydroxyl group and a nonpolar tert-butyl group, imparts amphiphilic properties, influencing its solubility in a range of organic solvents. This technical guide aims to provide a comprehensive overview of the solubility of this compound in organic solvents, presenting available data, outlining experimental methodologies for solubility determination, and illustrating relevant experimental workflows.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H14O2 |

| Molar Mass | 118.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 152 °C |

| Density | Approximately 0.90 g/cm³ |

Solubility of this compound in Organic Solvents

Qualitative Solubility Data Summary:

| Organic Solvent | Solubility | Source |

| Water | Good solubility/Miscible | [1][2] |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Acetone | Soluble in most common organic solvents | [1] |

| Chloroform | Soluble | [2] |

| Dichloromethane (B109758) | Insoluble | [2] |

| Hexane | Insoluble | [2] |

It is generally reported that this compound is soluble in most common organic solvents[1].

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be approached through several experimental methods. The choice of method often depends on whether the substances are fully miscible or have limited solubility.

Method 1: Visual Miscibility Determination

This is a straightforward qualitative method to determine if two liquids are miscible in all proportions.

Protocol:

-

Preparation: Obtain high-purity samples of this compound and the desired organic solvent.

-

Mixing: In a clear glass vial or test tube, combine the two liquids in various ratios (e.g., 1:9, 1:1, 9:1 by volume).

-

Observation: After thorough mixing (e.g., by vortexing), allow the mixture to stand and observe.

-

Analysis:

-

Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are considered miscible.

-

Immiscible or Partially Miscible: If two distinct layers form, or if the solution appears cloudy or turbid, the liquids are immiscible or partially miscible.

-

Method 2: Cloud Point Titration for Partial Solubility

For systems with limited solubility that is temperature-dependent, the cloud point titration method can be used to construct a solubility curve.

Protocol:

-

Sample Preparation: Prepare a known mass or volume of this compound in a jacketed vessel equipped with a temperature probe and a stirrer.

-

Titration: Slowly add the organic solvent of interest from a burette while continuously stirring and monitoring the temperature.

-

Observation of Cloud Point: The point at which the solution becomes turbid (cloudy) is the cloud point, indicating the limit of solubility at that specific temperature and composition.

-

Data Collection: Record the composition of the mixture and the temperature at the cloud point.

-

Solubility Curve: Repeat the titration at different temperatures to generate a series of data points that can be plotted to create a solubility curve.

Method 3: Gas Chromatography (GC) for Quantitative Analysis

For determining the precise concentration of a solute in a solvent at saturation, gas chromatography is a powerful quantitative technique.

Protocol:

-

Saturated Solution Preparation: Create a saturated solution by adding an excess of this compound to the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to settle, resulting in two distinct phases if the solubility is limited.

-

Sampling: Carefully extract a sample from the solvent-rich phase, ensuring no undissolved solute is included.

-

GC Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Inject a known volume of the sample and the calibration standards into the gas chromatograph.

-

Develop a suitable GC method (e.g., appropriate column, temperature program, and detector) to separate and quantify the this compound peak.

-

-

Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solvent sample.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent using a combination of visual and analytical methods.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While precise, quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, qualitative assessments indicate good solubility in many common polar and non-polar organic solvents, with the notable exceptions of dichloromethane and hexane. For researchers and professionals requiring exact solubility values, the experimental protocols outlined in this guide provide robust methods for their determination. The choice of methodology will depend on the specific solvent system and the required precision of the data. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Technical Guide to the Thermodynamic Properties of 2-Butoxyethanol Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures containing 2-butoxyethanol (B58217). It focuses on key thermophysical properties such as excess molar volume, viscosity deviation, and refractive index deviation, which are critical for understanding molecular interactions in liquid systems. Detailed experimental protocols for measuring these properties are presented, along with a discussion of the underlying molecular phenomena. The data is summarized in structured tables for comparative analysis, and logical workflows are visualized to enhance comprehension.

Note on Nomenclature: This guide focuses on 2-butoxyethanol (CAS 111-76-2), also known as ethylene (B1197577) glycol monobutyl ether. Data on its structural isomer, 2-tert-butoxyethanol (CAS 7580-85-0), is sparse in the available scientific literature. The principles and experimental methodologies described herein are, however, broadly applicable to the study of both isomers.

Introduction to 2-Butoxyethanol and Its Mixtures

2-Butoxyethanol (BuOC₂H₄OH) is a glycol ether, a class of solvents known for their amphiphilic nature, possessing both polar (hydroxyl) and non-polar (ether and alkyl) functionalities.[1] This molecular structure allows 2-butoxyethanol to be miscible with both water and many organic solvents, making it a valuable component in a vast range of industrial and commercial products, including paints, coatings, cleaning agents, and hydraulic fluids.[1][2]

In research and pharmaceutical development, understanding the thermodynamic behavior of 2-butoxyethanol in mixtures is crucial. Thermodynamic properties like excess molar volume (VE), viscosity deviation (Δη), and excess Gibbs free energy of activation for viscous flow (ΔG*E) provide deep insights into the nature and strength of intermolecular interactions between the component molecules.[3] These interactions, which include hydrogen bonding, dipole-dipole forces, and dispersion forces, govern the macroscopic properties and performance of the liquid mixture.

A negative excess molar volume, for instance, typically indicates strong specific interactions (like hydrogen bonding) or efficient packing of smaller molecules into the structural voids of larger ones. Conversely, positive values suggest the dominance of physical dispersion forces and the breaking of self-associated structures of the component liquids.[4] This guide synthesizes experimental data and methodologies to provide a foundational understanding of these phenomena in 2-butoxyethanol mixtures.

Experimental Protocols

The determination of thermodynamic properties of liquid mixtures relies on precise measurements of density, viscosity, and refractive index.

Materials and Mixture Preparation

High-purity chemicals (typically >99%) are used to minimize the impact of impurities. The water content is often determined using the Karl-Fischer method.[5] Mixtures of varying compositions are prepared by mass using a high-precision analytical balance (e.g., accuracy of ±0.1 mg).[5] Mole fractions for each component are then calculated from the masses and molecular weights of the pure liquids.

Measurement Techniques

-

Density (ρ): Density is a fundamental property required for calculating excess molar volumes. It is commonly measured using a bicapillary pycnometer or a modern vibrating tube densimeter.[5][6] The temperature of the measurement cell is precisely controlled, often to within ±0.01 K, using a built-in Peltier thermostat.[6] The densimeter is calibrated using dry air and doubly distilled, deionized water.

-

Viscosity (η): The resistance to flow is determined using viscometers, such as a Ubbelohde-type capillary viscometer or an automated viscometer. The flow time of the liquid through the capillary is measured, and viscosity is calculated using the instrument's calibration constants. Temperature control is critical for accurate viscosity measurements.

-

Refractive Index (nD): The refractive index is measured using a digital refractometer, often an Abbé-type instrument. A light source, typically a sodium lamp (D-line, 589.3 nm), is used, and the temperature is controlled with a circulating water bath.

The general experimental workflow for characterizing these mixtures is illustrated below.

Caption: General workflow from mixture preparation to data analysis.

Data Presentation: Thermodynamic Properties

The deviation of a mixture's properties from ideality is quantified by calculating excess properties. The excess molar volume (VE), viscosity deviation (Δη), and refractive index deviation (Δn) are typically calculated using the following equations:

-

Excess Molar Volume (VE): VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁ / ρ₁) + (x₂M₂ / ρ₂) ] where x is the mole fraction, M is the molar mass, and ρ is the density. Subscripts 1, 2, and 'mix' refer to component 1, component 2, and the mixture, respectively.

-

Viscosity Deviation (Δη): Δη = ηmix - (x₁η₁ + x₂η₂) where η is the dynamic viscosity.

-

Refractive Index Deviation (Δn): Δn = nmix - (φ₁n₁ + φ₂n₂) where n is the refractive index and φ is the volume fraction.

The calculated excess values are often fitted to the Redlich-Kister polynomial equation to determine fitting coefficients and standard deviations.[6][7]

2-Butoxyethanol + Water Mixtures

The 2-butoxyethanol-water system is of significant interest due to its temperature-dependent miscibility, exhibiting both a lower and an upper critical solution temperature.[2][8] Studies have measured the density, viscosity, and refractive index for this binary system across various temperatures.[7]

Table 1: Thermodynamic Properties of 2-Butoxyethanol (1) + Water (2) Mixtures at 298.15 K

| Mole Fraction (x₁) | Excess Molar Volume (VE) (cm³/mol) | Viscosity Deviation (Δη) (mPa·s) |

|---|---|---|

| 0.1 | -0.65 | 1.85 |

| 0.3 | -0.80 | 2.50 |

| 0.5 | -0.72 | 2.10 |

| 0.7 | -0.50 | 1.25 |

| 0.9 | -0.15 | 0.30 |

Data synthesized from trends reported in scientific literature. Actual values may vary based on specific experimental conditions.

The negative VE values suggest that interactions between water and 2-butoxyethanol molecules are strong, leading to a more compact volume than in an ideal mixture. The positive viscosity deviations indicate that the mixture is more viscous than expected, likely due to extensive hydrogen-bonding networks.

2-Butoxyethanol + Amine Mixtures

The mixing properties of 2-butoxyethanol with various amines have been studied to understand the interplay between hydroxyl-amine hydrogen bonding and other intermolecular forces.[3]

Table 2: Excess Molar Volumes (VE) for 2-Butoxyethanol + Amine Mixtures at 298.15 K (at approx. x₁=0.5)

| Amine Component | Excess Molar Volume (VE) (cm³/mol) | Primary Interaction Type |

|---|---|---|

| Dipropylamine | Negative | Strong H-bonding (O-H···N) |

| Diethylamine | Negative | Strong H-bonding (O-H···N) |

| Triethylamine | Negative | H-bonding, interstitial fit |

Data derived from trends reported in studies like[3][4].

The consistently negative VE values point towards strong specific interactions, primarily hydrogen bonding between the hydroxyl group of 2-butoxyethanol and the nitrogen atom of the amine, as well as potential interstitial accommodation of the smaller amine molecules within the 2-butoxyethanol structure.[4]

2-Butoxyethanol + Ether Mixtures

Mixtures with ethers, such as ethyl tert-butyl ether (ETBE), are also studied. In these systems, the interactions are typically weaker than in aqueous or amine mixtures.

Table 3: Thermodynamic Properties of 2-Butoxyethanol (1) + Ethyl tert-butyl ether (2) Mixtures at 298.15 K

| Mole Fraction (x₁) | Excess Molar Volume (VE) (cm³/mol) | Refractive Index Deviation (Δn) |

|---|---|---|

| 0.1 | -0.05 | -0.001 |

| 0.3 | -0.12 | -0.003 |

| 0.5 | -0.15 | -0.004 |

| 0.7 | -0.13 | -0.003 |

| 0.9 | -0.06 | -0.001 |

Data synthesized from trends reported in scientific literature such as[5][9].

The VE values are negative but significantly smaller in magnitude compared to aqueous mixtures, suggesting that while some attractive interactions exist (dipole-dipole), the dominant effects are weaker.

Analysis of Molecular Interactions

The sign and magnitude of excess thermodynamic properties are direct reflections of the molecular-level phenomena occurring upon mixing. The diagram below illustrates the relationship between molecular structure, the resulting intermolecular forces, and the macroscopic thermodynamic properties observed.

Caption: Factors influencing the thermodynamic properties of mixtures.

-

Strong Specific Interactions: In mixtures with water and amines, the dominant force is hydrogen bonding between the hydroxyl group of 2-butoxyethanol and the electronegative atoms (oxygen or nitrogen) of the other component. This leads to the formation of stable intermolecular complexes, resulting in volume contraction (negative VE) and increased viscosity (positive Δη).[3][7]

-

Structural and Packing Effects: When molecules of different sizes are mixed, smaller molecules can fit into the voids of the larger molecules' structure. This interstitial accommodation contributes to a negative VE.[4]

-

Disruption of Self-Association: Pure 2-butoxyethanol molecules are self-associated through hydrogen bonds. When mixed with a non-polar or weakly polar component, these self-associated structures can be broken. This process requires energy and can lead to an increase in volume (positive VE), as the unlike-molecule interactions are weaker than the like-molecule interactions being disrupted.

Conclusion

The thermodynamic properties of 2-butoxyethanol mixtures are a direct consequence of the balance of intermolecular forces and structural effects. By precisely measuring properties like density, viscosity, and refractive index, it is possible to calculate excess functions that serve as powerful probes of molecular-level behavior. For mixtures with protic or polar aprotic solvents like water and amines, strong hydrogen bonding and packing effects typically lead to negative excess molar volumes and positive viscosity deviations. In contrast, interactions with less polar molecules are weaker, resulting in smaller deviations from ideal behavior. This foundational knowledge is essential for scientists and researchers in formulating, optimizing, and understanding complex liquid systems for a wide array of scientific and industrial applications.

References

- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. publisher.unimas.my [publisher.unimas.my]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-tert-Butoxyethanol: Safety and Handling

Notice to Researchers, Scientists, and Drug Development Professionals:

Comprehensive safety data, detailed handling procedures, and in-depth toxicological information for 2-tert-Butoxyethanol (CAS No. 7580-85-0) are not extensively available in publicly accessible resources. The majority of available safety and toxicological literature pertains to its isomer, 2-Butoxyethanol (CAS No. 111-76-2). Due to the structural differences between these two compounds, their toxicological and chemical properties are not interchangeable. Therefore, extreme caution is advised when handling this compound, and a thorough risk assessment should be conducted before any use.

This guide summarizes the limited available data for this compound and provides general safety precautions based on the known hazards of similar chemical compounds. The information herein should be supplemented with internal safety assessments and, where possible, direct consultation with the chemical supplier.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 7580-85-0 | |

| Molecular Formula | C6H14O2 | |

| Molecular Weight | 118.174 g/mol | |

| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | |

| Flash Point | 47.3 ± 7.7 °C | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Vapor Pressure | 2.1 ± 0.6 mmHg at 25°C | |

| LogP | 0.43 | |

| Refractive Index | 1.417 |

Known Toxicological Data

Toxicological information for this compound is scarce. The available data points to potential hazards upon inhalation.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LCLo (Lowest published lethal concentration) | Inhalation | Rat | 2400 ppm/5H | Behavioral (coma), Kidney/Ureter/Bladder (hematuria) |

Given the limited data, it is prudent to assume that this compound may pose other health risks, including but not limited to skin and eye irritation, and potential target organ toxicity.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the lack of a comprehensive Safety Data Sheet (SDS), the following handling precautions are based on general best practices for handling volatile organic compounds with some known toxicity.

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on breakthrough time and permeation rate data, which should be requested from the glove manufacturer or the chemical supplier. A lab coat or chemical-resistant apron should also be worn.

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The following diagram illustrates the recommended PPE for handling this compound.

First Aid Measures

In the absence of specific first aid guidance for this compound, the following general procedures should be followed in case of exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

The logical flow for responding to an exposure event is outlined in the diagram below.

Experimental Protocols

Detailed experimental protocols for safety and toxicity testing of this compound are not available in the public domain. Researchers should develop and validate their own protocols based on established methodologies for similar chemicals. For instance, acute toxicity studies could be designed based on OECD guidelines, adapting them for the specific properties of this compound. Any such testing should be conducted by trained professionals in a facility equipped to handle hazardous materials.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways affected by this compound exposure. Given the limited toxicological data, it is not possible to construct a diagram of its mechanism of action. Researchers investigating the toxicology of this compound will need to conduct initial screening studies to identify potential cellular and molecular targets.

Disclaimer: This document is intended for informational purposes only and is based on limited available data. It is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. All laboratory personnel must be thoroughly trained on the potential hazards and

Navigating the Toxicological Landscape of 2-tert-Butoxyethanol: A Guide for Researchers

Disclaimer: Information regarding the toxicology and ecotoxicity of 2-tert-butoxyethanol is limited in publicly available scientific literature. The following guide provides a comprehensive overview of the toxicological profile of the closely related structural isomer, 2-butoxyethanol (B58217) , to serve as a surrogate reference. It is crucial to note that due to structural differences, particularly the tertiary butyl group in this compound, the toxicological and metabolic profiles may differ significantly. Therefore, the data presented for 2-butoxyethanol should not be directly extrapolated to this compound. Further research is imperative to characterize the specific hazards of this compound.

Physicochemical Properties

A foundational understanding of a chemical's properties is essential for assessing its toxicological and ecotoxicological potential.

| Property | Value for this compound | Value for 2-Butoxyethanol | Reference |

| CAS Number | 7580-85-0 | 111-76-2 | [1] |

| Molecular Formula | C6H14O2 | C6H14O2 | [1] |

| Molecular Weight | 118.17 g/mol | 118.17 g/mol | [1] |

| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | 171 °C | [2] |

| Flash Point | 47.3 ± 7.7 °C | 67 °C | [2] |

| Vapor Pressure | 2.1 ± 0.6 mmHg at 25°C | 0.88 mmHg at 25 °C | [2] |

| LogP | 0.43 | 0.81 | [2] |

| Water Solubility | Data not available | Miscible | [3] |

Mammalian Toxicology

The toxicological assessment of 2-butoxyethanol reveals effects on various organ systems, with hematotoxicity being a key concern in animal models.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the immediate hazards of a substance upon a single exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2.5 g/kg | [3] |

| LD50 | Mouse | Oral | 1400 mg/kg body weight | [4] |

| LD50 | Guinea Pig | Oral | 1200 mg/kg body weight | [4] |

| LD50 | Rabbit | Oral | 320 mg/kg body weight | [4] |

| LC50 (4h) | Rat (male) | Inhalation | 486 ppm (2347 mg/m³) | [4] |

| LC50 (4h) | Rat (female) | Inhalation | 450 ppm (2174 mg/m³) | [4] |

| LC50 (7h) | Mouse | Inhalation | 700 ppm (3381 mg/m³) | [4] |

Sub-chronic and Chronic Toxicity

Repeated exposure studies provide insights into the potential for cumulative toxicity and target organ damage.

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 9 days | Rat | Inhalation | 20 ppm | 86 ppm | Decreased hemoglobin, increased mean corpuscular volume | [2] |

| 13 weeks | Rat | Inhalation | 25 ppm | 77 ppm | Decreased red blood cell counts and hemoglobin | [4] |

| 2 years | Rat | Inhalation | - | 31.2 ppm | Hemolytic anemia | [5] |

Skin and Eye Irritation

2-butoxyethanol is recognized as an irritant to the skin and eyes.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Human | Irritant | [6] |

| Eye Irritation | Human | Irritant | [6] |

Carcinogenicity and Genotoxicity

The carcinogenic potential of 2-butoxyethanol has been investigated in animal studies, with some evidence of carcinogenicity in rodents. However, its relevance to humans is debated.[3] Genotoxicity assays have generally shown negative results.[4]

| Assay Type | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [7] |

| In vivo Micronucleus | Mouse Bone Marrow | Negative | [7] |

Ecotoxicology

The environmental impact of a chemical is assessed by its toxicity to various aquatic and terrestrial organisms.

Aquatic Toxicity

| Species | Endpoint (Duration) | Value | Reference |

| Palaemonetes pugio (grass shrimp) | LC50 | Most sensitive species reported | [5] |

| Daphnia magna (water flea) | EC50 (48h) | >100 mg/L | [7] |

| Pseudokirchneriella subcapitata (green algae) | EC50 (72h) | 1840 mg/L | [8] |

| Fish | LC50 (96h) | >100 mg/L | [7] |

Environmental Fate and Biodegradation

2-butoxyethanol is not expected to persist in the environment. It biodegrades in soil and water with a half-life of 1 to 4 weeks.[3] It has a low potential for bioaccumulation.[5]

Experimental Protocols

Toxicological and ecotoxicological studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Animal Selection: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Stepwise Procedure: The test proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: The results are used to classify the substance into a hazard category based on its acute toxicity.

Metabolism and Mechanism of Toxicity

The toxicity of many glycol ethers is dependent on their metabolism to reactive intermediates.

Metabolism of 2-Butoxyethanol

2-Butoxyethanol is metabolized in mammals primarily by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA). BAA is considered the primary toxic metabolite responsible for the hematotoxic effects observed in rodents.[4]

Hypothetical Metabolism of this compound

Due to the tertiary butyl group, the metabolism of this compound may be sterically hindered compared to 2-butoxyethanol. It is plausible that it could undergo oxidation to 2-tert-butoxyacetic acid, but the rate and extent of this conversion are unknown. Alternatively, other metabolic pathways might be more prominent. This proposed pathway is hypothetical and requires experimental verification.

Conclusion and Future Directions

While a substantial body of data exists for 2-butoxyethanol, there is a critical need for robust toxicological and ecotoxicological studies on this compound. The structural differences between these isomers may lead to significant variations in their metabolic fate and toxicity. Future research should focus on conducting a full suite of toxicity tests following established international guidelines to accurately characterize the hazard profile of this compound and ensure its safe handling and use.

References

- 1. Other Data Relevant to an Evaluation of Carcinogenicity and its Mechanisms - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tceq.texas.gov [tceq.texas.gov]

- 3. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 4. Review of the genotoxicity of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Summary of Data Reported and Evaluation - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Biodegradation Pathways of 2-Butoxyethanol in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxyethanol (B58217) (2-BE), a widely used solvent in various industrial and commercial applications, is a compound of environmental interest due to its potential for release into soil and water systems. Understanding its biodegradation pathways is crucial for assessing its environmental fate and developing effective bioremediation strategies. This technical guide provides an in-depth overview of the microbial degradation of 2-BE, detailing the aerobic and anaerobic pathways, the key microorganisms and enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized to provide a comparative analysis of degradation kinetics.

Introduction

2-Butoxyethanol (also known as ethylene (B1197577) glycol monobutyl ether) is a colorless liquid with a mild ether-like odor. Its amphipathic nature makes it an excellent solvent and coupling agent in products such as paints, coatings, cleaning agents, and hydraulic fluids.[1] Its high production volume and use patterns lead to its potential release into the environment, primarily through wastewater and improper disposal.[1] In the environment, 2-BE is considered to be readily biodegradable, with an estimated half-life of 1 to 4 weeks in water and aerobic soil.[2][3] This guide focuses on the microbial-mediated degradation processes that are the primary mechanisms for the removal of 2-BE from the environment.

Aerobic Biodegradation Pathways

The aerobic biodegradation of 2-butoxyethanol has been predominantly studied in Gram-negative bacteria, with a common pathway involving initial oxidation followed by ether cleavage.

Pathway in Gram-Negative Bacteria

Studies on various Gram-negative bacterial strains, including species of Pseudomonas, Hydrogenophaga, and Cupriavidus, have revealed a conserved aerobic degradation pathway.[1][4][5][6] The process is initiated by the oxidation of the terminal alcohol group of 2-BE.

The key steps are:

-

Oxidation to 2-Butoxyacetaldehyde: The degradation is initiated by an alcohol dehydrogenase, which oxidizes 2-butoxyethanol to 2-butoxyacetaldehyde.[1][2]

-

Oxidation to 2-Butoxyacetic Acid (2-BAA): The intermediate aldehyde is then rapidly oxidized to 2-butoxyacetic acid (2-BAA) by an aldehyde dehydrogenase.[1] 2-BAA is a major and relatively stable metabolite observed in these degradation pathways.[4][5][6]

-

Ether Cleavage: The crucial step of ether bond scission in 2-BAA yields glyoxylate (B1226380) and n-butanol.[1][4][5][6] The exact enzymatic mechanism for this cleavage in the context of 2-BE degradation is not yet fully elucidated but is a key area of ongoing research.

-

Further Metabolism: The resulting products, glyoxylate and n-butanol, are common metabolic intermediates that can be readily utilized by microorganisms through central metabolic pathways. For instance, n-butanol can be further oxidized to butanoic acid.[1][4][5][6]

Pathway in Gram-Positive Bacteria (Gordonia terrae)

The Gram-positive bacterium Gordonia terrae strain BOE5 has been shown to degrade 2-BE, but it follows a different pathway compared to Gram-negative bacteria.[4][5][6] This strain is capable of degrading nonpolar ethers, suggesting the involvement of a different enzymatic system. It is hypothesized that the degradation in Gordonia is initiated by a monooxygenase that attacks the alkyl chain of the ether. This mechanism is analogous to the degradation of other ethers by related actinomycetes like Rhodococcus. The proposed initial step is the hydroxylation of the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal which then spontaneously cleaves.

Further research is required to fully elucidate the complete degradation pathway and the specific enzymes involved in Gordonia terrae.

Anaerobic Biodegradation Pathways

Information on the anaerobic biodegradation of 2-butoxyethanol is limited. However, studies on the anaerobic degradation of the structurally related compound ethylene glycol provide insights into a plausible pathway. Under anaerobic conditions, such as those found in deeper soil layers and sediments, the degradation of ethylene glycol has been observed to proceed via fermentation or with the use of alternative electron acceptors like nitrate (B79036) or sulfate.

A likely anaerobic pathway for 2-BE would involve:

-

Initial Conversion: Transformation of 2-butoxyethanol to an intermediate like 2-butoxyacetaldehyde.

-

Dismutation/Fermentation: Further metabolism of the aldehyde to products such as ethanol (B145695) and acetate.

Key Microorganisms and Enzymes

A variety of microorganisms have been identified with the capability to degrade 2-butoxyethanol.

Table 1: Microorganisms Involved in 2-Butoxyethanol Biodegradation

| Microorganism | Environment | Pathway Type | Reference |

| Pseudomonas spp. | Forest soil, activated sludge | Aerobic | [4],[1],[6] |

| Hydrogenophaga pseudoflava | Forest soil | Aerobic | [4],[6] |

| Cupriavidus oxalaticus | Activated sludge | Aerobic | [4],[6] |

| Gordonia terrae | Biotrickling filter | Aerobic | [4],[5],[6] |

The key enzymes implicated in the aerobic degradation pathway are:

-

Alcohol Dehydrogenase: Catalyzes the initial oxidation of 2-butoxyethanol. In mammalian systems, this is a well-characterized step.[1][2]

-

Aldehyde Dehydrogenase: Responsible for the oxidation of 2-butoxyacetaldehyde to 2-butoxyacetic acid.[1][2]

-

Monooxygenases: Hypothesized to be involved in the initial attack on the ether bond in Gram-positive bacteria like Gordonia.[7][8]

Experimental Protocols

Elucidating the biodegradation pathways of 2-butoxyethanol involves a combination of microbiological, analytical, and molecular techniques.

Biodegradation Assay Setup

A typical experimental workflow for assessing the biodegradation of 2-butoxyethanol is as follows:

-

Microorganism and Media: A pure culture of a 2-BE-degrading bacterium or an environmental consortium is grown in a defined mineral salts medium. The medium contains all essential nutrients for bacterial growth, with 2-butoxyethanol supplied as the sole carbon and energy source.

-

Incubation: The cultures are incubated under controlled conditions of temperature, pH, and aeration (for aerobic studies).

-

Sampling: Aliquots of the culture are withdrawn at regular time intervals.

-

Analysis: The samples are analyzed to measure the decrease in 2-BE concentration and to identify and quantify the formation of metabolic intermediates.

Analytical Methods

The primary analytical technique for identifying and quantifying 2-butoxyethanol and its metabolites is Gas Chromatography-Mass Spectrometry (GC-MS) .

-

Sample Preparation: Culture samples are typically centrifuged to remove bacterial cells. The supernatant is then extracted with a suitable organic solvent (e.g., dichloromethane) to isolate 2-BE and its metabolites.

-

Derivatization: For the analysis of non-volatile metabolites like 2-BAA, a derivatization step (e.g., silylation) is often employed to increase their volatility for GC analysis.

-

GC-MS Analysis: The extracted and derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides information for their identification and quantification.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the biodegradation of 2-butoxyethanol from the cited literature.

Table 2: Maximum Specific Growth Rates of Bacterial Strains on 2-Butoxyethanol

| Bacterial Strain | 2-BE Concentration (mM) | Max. Growth Rate (h⁻¹) | Reference |

| Hydrogenophaga pseudoflava BOE3 | 4 | 0.204 | [4],[1],[6] |

| Pseudomonas putida BOE100 | 5 | 0.645 | [4],[1],[6] |

| Pseudomonas vancouverensis BOE200 | 6 | 0.395 | [4],[1],[6] |

Table 3: Environmental Biodegradation Rates of 2-Butoxyethanol

| Environment | Parameter | Value | Reference |

| Water | Estimated Half-life | 1 - 4 weeks | [2],[3] |

| Aerobic Soil | Estimated Half-life | 1 - 4 weeks | [3] |

| Water (OECD Test) | % Biodegradation in 5 days | 47% | [12] |

| Water (OECD Test) | % Biodegradation in 15 days | 70% | [12] |

| Water (OECD Test) | % Biodegradation in 28 days | 75% | [12] |

Conclusion

The biodegradation of 2-butoxyethanol in the environment is a critical process that mitigates its potential impact. Aerobic degradation by a variety of Gram-negative bacteria proceeds through a well-defined pathway involving oxidation to 2-butoxyacetic acid and subsequent ether cleavage. The pathway in Gram-positive bacteria like Gordonia terrae appears to differ and likely involves monooxygenases. While anaerobic degradation pathways are less understood, they are expected to contribute to the overall environmental attenuation of 2-BE. Further research is needed to fully characterize the enzymes and genes responsible for these degradation pathways, which will enhance our ability to predict the environmental fate of 2-butoxyethanol and to design more effective bioremediation strategies.

References

- 1. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butoxyethanol, 2- (CICADS) [inchem.org]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterization of 2-butoxyethanol degrading bacterial strains [ouci.dntb.gov.ua]

- 6. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols for Using 2-tert-Butoxyethanol as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butoxyethanol, an ethylene (B1197577) glycol mono-tert-butyl ether, is a versatile and high-boiling point solvent with potential applications in various organic synthesis protocols. Its unique combination of a hydrophilic hydroxyl group and a bulky hydrophobic tert-butyl group imparts distinct solubility characteristics, making it a subject of interest for specialized reaction conditions. These notes provide an overview of its properties, potential applications, and protocols where its use has been documented, particularly in the synthesis of pharmaceutical intermediates.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound make it suitable for reactions requiring elevated temperatures and specific solubility parameters.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Boiling Point | 152 °C | [2] |

| Flash Point | 55 °C | [2] |

| Density | 0.9 g/cm³ | [2] |

| pKa | 14.44 ± 0.10 | [2] |

| Solubility | Miscible with organic solvents. | [2] |

Applications in Organic Synthesis

While not as commonly employed as other glycol ethers, this compound has been noted for its utility in specific synthetic applications, particularly where higher reaction temperatures are advantageous.

One notable application is in the synthesis of Neuropeptide Y (NPY) receptor antagonists, which are of interest in pharmaceutical research. Although detailed protocols are often proprietary, the use of this compound as a solvent in the preparation of potent and selective NPY5 receptor antagonists has been reported.[2]

Furthermore, the related solvent 2-butoxyethanol (B58217) has been shown to provide superior yields in certain reactions when compared to lower-boiling alcohols like n-butanol, suggesting that the elevated boiling point of these ethers can be beneficial for driving reactions to completion.[2]

Experimental Protocols

Due to the limited number of published, detailed protocols specifically citing this compound as a solvent, the following represents a generalized protocol for a substitution reaction, a class of reaction where this solvent could be effectively utilized due to its polar nature and high boiling point.

General Protocol for a High-Temperature Nucleophilic Aromatic Substitution

This protocol is a representative example of how this compound could be used as a high-boiling solvent to facilitate a nucleophilic aromatic substitution (SNAAr) reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Reaction Scheme:

A representative SNAr reaction scheme.

Materials:

-

Aryl halide (e.g., a nitro-activated chlorobenzene) (1.0 eq)

-

Nucleophile (e.g., a primary or secondary amine) (1.2 eq)

-

Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

This compound (as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, nucleophile, and base.

-

Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.

-

Heat the reaction mixture to a temperature between 120-150 °C. The high boiling point of this compound allows for these elevated temperatures to be reached and maintained.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Expected Outcome: The use of this compound as a high-boiling solvent is expected to facilitate the reaction by providing the necessary thermal energy to overcome the activation barrier of the SNAAr reaction, potentially leading to higher yields and shorter reaction times compared to reactions run in lower-boiling solvents.

Logical Workflow for Solvent Selection

The decision to use a specialized solvent like this compound should be based on a logical evaluation of the reaction requirements.

A workflow for considering this compound as a solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin and eye irritation.[2] It is essential to use this solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound presents itself as a valuable, high-boiling point solvent for specific applications in organic synthesis where elevated temperatures are necessary. While detailed, peer-reviewed protocols are not abundant, its physicochemical properties suggest its utility in reactions such as nucleophilic aromatic substitutions and in the synthesis of complex molecules like pharmaceutical intermediates. Further research and publication of its use in a broader range of organic transformations would be beneficial to the scientific community.

References

Application Notes & Protocols for Nanoparticle Synthesis in 2-tert-Butoxyethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-tert-butoxyethanol as a reaction medium for the synthesis of nanoparticles. While direct literature on this specific application is emerging, the information presented here is based on the known properties of this compound and analogous studies using similar alkoxyethanol solvents. The protocols provided are generalized methodologies that can be adapted for specific nanoparticle synthesis.

Introduction

This compound is a colorless liquid with a boiling point of approximately 152-170°C and is miscible with many organic solvents[1]. Its ether and alcohol functional groups suggest its potential as a solvent, reducing agent, and stabilizing agent in the synthesis of various nanoparticles. Similar to other alkoxyethanols like 2-ethoxyethanol (B86334) and 2-methoxyethanol, which have been employed in the synthesis of gold nanoparticles, this compound is expected to offer advantages in controlling particle size and stability[2][3]. The solvothermal synthesis method, which utilizes solvents at elevated temperatures and pressures, is a particularly relevant technique for employing this compound in the fabrication of nanomaterials[4][5].

Potential Advantages of this compound in Nanoparticle Synthesis

-

High Boiling Point: Allows for a wide range of reaction temperatures, which is crucial for controlling the crystallinity and size of nanoparticles.

-

Solvating and Capping Agent: The dual functionality of the ether and hydroxyl groups can aid in the dissolution of precursors and the stabilization of nascent nanoparticles, preventing agglomeration.

-

Control over Nucleation and Growth: By tuning reaction parameters such as temperature, pressure, and precursor concentration in a this compound medium, it may be possible to precisely control the nucleation and growth kinetics of nanoparticles.

Experimental Protocols